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molecular formula C8H6N2O2 B126983 1H-Benzimidazole-5-carboxylic acid CAS No. 15788-16-6

1H-Benzimidazole-5-carboxylic acid

Cat. No. B126983
M. Wt: 162.15 g/mol
InChI Key: COYPLDIXZODDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08993612B2

Procedure details

3,4-diaminobenzoic acid (5 g, 32 mmol) and formic acid (20 ml) were mixed and refluxed overnight. Formic acid was removed on rotavapour and water added to the residue to obtain the solid. Solid was filtered and dried to obtain the title compound quantitatively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH2:11])[C:5]([OH:7])=[O:6].[CH:12](O)=O>>[NH:1]1[C:2]2[CH:3]=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][C:10]=2[N:11]=[CH:12]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1N
Name
Quantity
20 mL
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Formic acid was removed on rotavapour and water
ADDITION
Type
ADDITION
Details
added to the residue
CUSTOM
Type
CUSTOM
Details
to obtain the solid
FILTRATION
Type
FILTRATION
Details
Solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C=NC2=C1C=C(C=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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